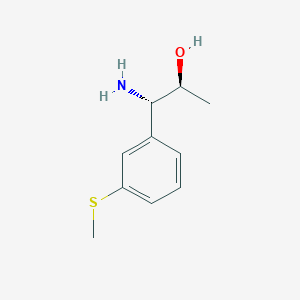

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3-methylsulfanylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |

InChI Key |

OEZDLOLXBIECOF-OIBJUYFYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)SC)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)SC)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

An In-depth Technical Guide to the Chemical Properties and Characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Introduction and Strategic Overview

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral amino alcohol of significant interest to the fields of medicinal chemistry and drug development. Its structure incorporates three key features: a stereochemically defined amino alcohol backbone, an aromatic phenyl ring, and a methylthio (methylsulfanyl) ether group. This combination of functionalities makes it a valuable chiral building block for the synthesis of complex molecular entities.

The amino alcohol motif is a common pharmacophore found in a wide array of biologically active compounds and pharmaceuticals.[1] For instance, structurally related molecules, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, are critical intermediates in the synthesis of widely used antidepressants like Duloxetine.[2][3] The specific stereochemistry of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is crucial, as biological systems often exhibit high stereoselectivity, where one enantiomer may be therapeutically active while the other is inactive or even detrimental.

This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, analytical characterization, reactivity, and safe handling of this compound. It is designed for researchers and drug development professionals, offering field-proven insights into its potential applications and the causality behind experimental choices.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close chemical analogs.

| Property | Value / Description | Source / Basis |

| IUPAC Name | (1S,2S)-1-Amino-1-(3-(methylthio)phenyl)propan-2-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₅NOS | Elemental Composition |

| Molecular Weight | 197.30 g/mol | Based on Analog[4] |

| CAS Number | Not broadly indexed. The (1R,2R) isomer is 1213095-34-1.[5] | Isomer Data[5] |

| Appearance | Expected to be a crystalline solid or viscous oil. | Analogy to similar amino alcohols[6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous acidic solutions due to the amine group. | Chemical Principles |

| Predicted LogP | ~1.5 | Based on Analog[4] |

| Stereochemistry | Contains two chiral centers at C1 and C2, defining it as one of four possible stereoisomers. | Structural Analysis |

Synthesis and Purification Workflow

A robust and stereocontrolled synthesis is paramount for obtaining enantiomerically pure (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. The following workflow outlines a plausible chemoenzymatic approach, a strategy celebrated for its high selectivity and environmentally benign reaction conditions. This approach is adapted from established methods for similar chiral amino alcohols.[3][7]

Caption: Proposed Chemoenzymatic Synthesis and Purification Workflow.

Rationale and Protocol for Proposed Synthesis

The causality behind this synthetic choice lies in the power of biocatalysis to install chirality with exceptional precision, bypassing the need for difficult chiral resolutions or expensive metal catalysts.

Protocol: Stereoselective Synthesis

-

Enzymatic Amination: To a buffered solution (e.g., potassium phosphate, pH 7.5) containing 1-(3-(methylthio)phenyl)propan-1-one, add a suitable ω-transaminase enzyme and a chiral amine donor (e.g., (S)-α-methylbenzylamine).

-

Expert Insight: The transaminase selectively transfers the amino group to the ketone, establishing the first chiral center (C1) with high enantiomeric excess. The choice of enzyme is critical and often requires screening.

-

-

Reaction Monitoring: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the chiral amine intermediate via HPLC or TLC.

-

Intermediate Isolation: Upon completion, perform an aqueous workup. Adjust the pH to basic (>10) to deprotonate the amine and extract the intermediate into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Stereoselective Reduction: Dissolve the isolated chiral amine intermediate in a suitable buffer. Add a stereoselective carbonyl reductase (often requiring a cofactor like NADPH, which can be regenerated in-situ using a glucose/glucose dehydrogenase system).[3]

-

Expert Insight: This enzymatic reduction of the ketone (now on the propan-2-one moiety after the first step) is directed by the existing stereocenter at C1, leading to the formation of the (1S,2S) diastereomer with high selectivity.

-

-

Purification: After the reduction is complete, the final product is isolated via extraction and purified using silica gel column chromatography. An eluent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica) is typically effective.

Analytical Characterization and Structural Elucidation

Confirming the identity, purity, and stereochemistry of the final compound is a non-negotiable step. A multi-technique analytical workflow provides a self-validating system for quality control.

Caption: Integrated Workflow for Analytical Characterization.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: aromatic protons in the 7.0-7.5 ppm range, a singlet for the methylthio (-SCH₃) group around 2.5 ppm, and characteristic multiplets for the propanol backbone protons. The coupling constants between the protons on C1 and C2 will be critical for confirming the syn or anti relationship, and thus the stereochemistry.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, the methylthio carbon, and the three carbons of the amino-propanol chain.

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. Expect to see a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, N-H stretching vibrations in the same region, C-H stretches from the alkyl and aromatic groups (~2850–3100 cm⁻¹), and a C-O stretch around 1050-1150 cm⁻¹.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass for the molecular ion [M+H]⁺. Fragmentation patterns will likely include the loss of water and cleavage adjacent to the amino and hydroxyl groups.

Chemical Reactivity and Stability

The reactivity of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is governed by its three primary functional groups:

-

Amine Group: As a primary amine, it is basic and will readily form salts with acids. This property is often exploited to improve solubility and crystallinity. It can undergo standard amine reactions such as acylation and alkylation.

-

Hydroxyl Group: The secondary alcohol can be esterified or converted into an ether. It can also be oxidized under specific conditions, though this is often less favorable than oxidation at the sulfur atom.

-

Methylthio Group: The thioether is susceptible to oxidation, which can sequentially yield the corresponding sulfoxide and then the sulfone. This transformation can be a deliberate synthetic step or an unwanted degradation pathway.

Stability and Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9] It is incompatible with strong oxidizing agents and strong acids.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar amino alcohols provide a strong basis for safe handling protocols.[9][10][11][12]

| Hazard Category | Description & Precautionary Measures | Source |

| GHS Classification | Causes skin irritation. (Category 2) Causes serious eye damage. (Category 1) | [9][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11] | [10][11] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/mist. Wash hands thoroughly after handling. Keep away from heat and ignition sources.[9][10][12] | [9][10][12] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[9] Inhalation: Remove person to fresh air.[12] | [9][11][12] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials like strong oxidizing agents.[9][13] | [9][13] |

Potential Applications in Drug Discovery

The unique structural attributes of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol position it as a highly valuable asset in modern drug discovery programs.

-

Chiral Scaffolding: It can serve as a rigid and stereochemically defined scaffold onto which other functional groups can be built to explore structure-activity relationships (SAR) for new therapeutic targets.

-

Synthesis of Bioactive Molecules: Its similarity to key pharmaceutical intermediates suggests it could be used to synthesize novel analogs of existing drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The amino alcohol structure is a known building block for antihistamines and compounds used in pain management.[1][14]

-

Prodrug Development: The amine or hydroxyl groups can be functionalized with promoieties, such as amino acids, to create prodrugs.[15] This strategy is often employed to enhance properties like water solubility, membrane permeability, and targeted drug delivery.[15]

Conclusion

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol represents a promising and versatile building block for chemical synthesis and pharmaceutical research. Its defined stereochemistry and trifunctional nature provide a rich platform for creating diverse and complex molecules. While direct experimental data is sparse, a comprehensive chemical profile can be confidently constructed from the well-established principles of organic chemistry and extensive data from analogous compounds. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and safe utilization of this compound, enabling its effective application in the pursuit of novel therapeutics.

References

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.

- Fisher Scientific. (2009, November 17). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.

- Spectrum Chemical Mfg. Corp. (2022, October 25). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.

- TCI EUROPE N.V. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol.

- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 3-(Methylthio)-1-propanol.

- Fluorochem. (n.d.). (1S)-1-AMINO-1-(2-(METHYLTHIO)PHENYL)PROPAN-2-OL.

- Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.

- Sigma-Aldrich. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.

- PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%.

- ResearchGate. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6).

- Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.

- A. F. G. de Sá, R. O. M. de A. e Silva, et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.

- ChemicalBook. (2020, March 2). What is 2-amino-1,3-propanediol used for?.

- BLDpharm. (n.d.). 1213095-34-1|(1R,2R)-1-AMINO-1-(3-METHYLTHIOPHENYL)PROPAN-2-OL.

- ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.

Sources

- 1. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1213095-34-1|(1R,2R)-1-AMINO-1-(3-METHYLTHIOPHENYL)PROPAN-2-OL|BLD Pharm [bldpharm.com]

- 6. 042183.03 [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. kishida.co.jp [kishida.co.jp]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

Technical Monograph: Structural Elucidation and Stereochemical Control of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

Executive Summary & Molecular Architecture

The compound (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol represents a specific chiral diastereomer of the substituted phenylpropanolamine (PPA) scaffold. Structurally, it is the threo-isomer of the 3-methylthio analogue of norpseudoephedrine.

This molecule is of significant interest in medicinal chemistry due to the 3-methylthio (3-SMe) substitution. The methylthio group acts as a lipophilic bioisostere to the methoxy group (

Stereochemical Nomenclature

The (1S,2S) configuration defines the spatial arrangement of the two chiral centers:

-

C1 (Benzylic): Attached to the amino group (

) and the aryl ring. -

C2 (Homobenzylic): Attached to the hydroxyl group (

) and the terminal methyl.

In the context of 1-phenyl-2-aminopropanols:

-

(1R,2S) / (1S,2R): Erythro configuration (Synclinal in Fischer projection)

Related to Norephedrine . -

(1S,2S) / (1R,2R): Threo configuration (Anti-periplanar in Fischer projection)

Related to Norpseudoephedrine .

Therefore, the target molecule is the Threo diastereomer.

Synthetic Strategy & Stereocontrol

Achieving the specific (1S,2S) enantiomer requires a synthetic route that controls both relative diastereoselectivity (syn vs. anti) and absolute enantioselectivity.

The Henry Reaction (Nitroaldol) Approach

The most robust route for this scaffold involves the condensation of 3-(methylthio)benzaldehyde with nitroethane, followed by reduction.

Reaction Scheme:

-

Condensation: 3-(methylthio)benzaldehyde + Nitroethane

1-(3-methylthiophenyl)-2-nitropropene. -

Reduction: Nitroalkene

1-(3-methylthiophenyl)-2-aminopropan-1-ol.

Note on Stereocontrol: Standard hydride reductions of

Visualization of Synthetic Workflow

Figure 1: Synthetic pathway from aldehyde precursor to enantiopure target.

Experimental Protocols

Synthesis of the Nitroalkene Intermediate

Objective: Condensation of aldehyde and nitroalkane.

-

Reagents: 3-(Methylthio)benzaldehyde (10.0 g, 65.7 mmol), Nitroethane (30 mL, excess), Ammonium Acetate (1.5 g).

-

Procedure:

-

Combine reagents in 50 mL of Glacial Acetic Acid.

-

Reflux at 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

-

Workup: Cool to RT. Pour into ice-water (200 mL). The yellow crystalline solid precipitates.

-

Purification: Filter and recrystallize from Methanol/IPA.

-

Yield Target: ~70-80% yellow needles.

-

Reduction to Amino-Alcohol (Diastereomeric Mixture)

Objective: Reduction of the nitro group and alkene to the amine and alcohol.[1]

Critical Note: Catalytic hydrogenation (Pd/C) is NOT recommended due to the sulfur atom (methylthio group), which will poison the catalyst. Lithium Aluminum Hydride (LiAlH

-

Reagents: Nitroalkene intermediate (5.0 g), LiAlH

(3.0 equiv), Dry THF (100 mL). -

Procedure:

-

Prepare a suspension of LiAlH

in dry THF under Argon at 0°C. -

Add the nitroalkene (dissolved in THF) dropwise to maintain a gentle reflux.

-

Reflux for 12 hours.[2]

-

Quenching (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter the granular aluminum salts. Evaporate solvent to yield the crude amino-alcohol oil.

-

Isolation of the (1S,2S) Isomer

The crude product is a mixture of Erythro and Threo racemates.

-

Acid-Base Extraction: Dissolve oil in 1M HCl, wash with DCM (removes neutrals). Basify aqueous layer to pH 12 with NaOH, extract into DCM.

-

Diastereomer Separation: Convert to HCl salt using ethereal HCl. The Threo isomer (Norpseudoephedrine-like) hydrochloride is typically less soluble in Ethanol/Ether mixtures than the Erythro isomer. Recrystallize until melting point is sharp.

-

Enantiomeric Resolution: Use (-)-Dibenzoyl-L-tartaric acid . The (1S,2S) isomer usually forms a crystalline salt with the L-tartrate, while the (1R,2R) remains in solution (screening required).

Analytical Characterization (The "Trust" Pillar)

Distinguishing the (1S,2S) isomer from the (1R,2S) isomer relies heavily on NMR spectroscopy, specifically the vicinal coupling constant (

NMR Stereochemical Determination

The conformation of 1,2-aminoalcohols is governed by intramolecular hydrogen bonding (OH...N).

| Parameter | Threo (1S,2S) | Erythro (1R,2S) | Mechanistic Reason |

| Common Name | Norpseudoephedrine-like | Norephedrine-like | |

| 7.0 – 9.0 Hz | 3.0 – 5.0 Hz | Threo favors anti H-H arrangement; Erythro favors gauche. | |

| C1-H Chemical Shift | Anisotropic shielding differences. | ||

| Salt Effect | Disruption of intramolecular H-bond. |

Protocol for Assignment:

-

Acquire

H NMR in -

Locate the doublet (or broad doublet) for the benzylic proton (H1).

-

Decision Rule:

-

If

Hz -

If

Hz

-

Chiral HPLC Method

To confirm enantiomeric excess (ee) > 98%:

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 254 nm (Aryl absorption).

-

Flow Rate: 1.0 mL/min.

Structural Identification Logic

Figure 2: Analytical decision tree for stereochemical assignment.

Pharmacophore & Bioisosterism[3]

The 3-methylthio (3-SMe) group is a critical structural feature.

-

Lipophilicity: The SMe group is significantly more lipophilic than the methoxy (OMe) or hydroxy (OH) groups. This increases blood-brain barrier (BBB) permeability.

-

Metabolic Fate: Unlike O-demethylation (common for methoxy groups), the S-methyl group often undergoes S-oxidation to the sulfoxide (

) and sulfone ( -

Electronic Effect: The SMe group is a resonance donor but an inductive withdrawer. It activates the ring less than an OMe group, potentially reducing the rate of oxidative metabolism on the ring itself.

References

-

Stereoselective Synthesis of Phenylpropanolamines

-

NMR Configuration of Erythro/Threo Isomers

-

Bioisosterism of Thio- groups

- Title: Synthesis and structure-activity relationship of 3beta-(4-alkylthio)

- Source: Bioorganic & Medicinal Chemistry (NIH PubMed).

-

URL:[Link]

-

Henry Reaction Methodology

- Title: Asymmetric catalysis in direct nitromethane-free Henry reactions.

- Source: NIH / PMC.

-

URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL in Organic Solvents

Introduction

(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is a chiral amino alcohol of significant interest within pharmaceutical research and development. Its structure, featuring a stereochemically defined amino alcohol backbone and a methylthiophenyl moiety, marks it as a valuable chiral building block for the synthesis of complex therapeutic agents. The efficacy of such intermediates in synthetic chemistry is profoundly influenced by their solubility in various organic solvents, which governs reaction kinetics, purification strategies, and ultimately, the economic viability of the manufacturing process.

The amino alcohol structure is a common feature in many pharmaceutical compounds, including antihistamines and beta-lactam antibiotics.[1] Compounds with similar backbones, such as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, are utilized in the asymmetric synthesis of other chiral molecules.[2][3][4] Understanding the solubility of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is therefore a critical step in its application for developing novel therapeutics.[5]

This technical guide provides a comprehensive overview of the predicted solubility profile of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL in a range of organic solvents. Furthermore, it details a robust, field-proven experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers and drug development professionals to effectively utilize this important chiral intermediate.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution must be favorable for solubility to occur. For (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL, the key structural features influencing its solubility are:

-

Polar Functional Groups: The primary amine (-NH2) and hydroxyl (-OH) groups are capable of forming strong hydrogen bonds. These groups will readily interact with polar protic solvents.

-

Aromatic Ring and Alkyl Thioether: The phenyl ring and the methylthio group (-S-CH3) contribute to the molecule's lipophilicity and capacity for van der Waals interactions. These features suggest an affinity for less polar or non-polar solvents.

The balance between the hydrophilic (amino and hydroxyl groups) and lipophilic (methylthiophenyl group) portions of the molecule will dictate its solubility in a given solvent.

Predicted Solubility Profile of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups of the solute can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can interact with the aromatic ring and the polar functional groups to some extent, although they are not as effective at solvating the hydrogen-bonding moieties as protic solvents. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The non-polar nature of these solvents does not favorably interact with the highly polar amino and hydroxyl groups of the solute, making dissolution energetically unfavorable. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain quantitative solubility data, a reliable and reproducible experimental method is essential. The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Experimental Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of crystalline (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL to a series of vials, each containing a known volume of a high-purity organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that the system reaches equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Visualized Experimental Workflow

Caption: Workflow for the shake-flask method.

Molecular Interactions and Predicted Solubility

The following diagram illustrates the potential intermolecular interactions between (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL and different classes of organic solvents, providing a visual rationale for the predicted solubility profile.

Caption: Molecular interactions driving solubility.

Conclusion

While experimentally determined solubility data for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL is not widely published, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure. The presence of both polar, hydrogen-bonding functional groups and lipophilic moieties suggests a high degree of solubility in polar protic solvents and limited solubility in non-polar media. For drug development professionals and researchers, the detailed shake-flask protocol provided herein offers a robust and reliable method for obtaining the precise quantitative data necessary for process optimization, formulation development, and successful synthetic applications of this valuable chiral intermediate.

References

Sources

- 1. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 2. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g | Request for Quote [thermofisher.com]

- 3. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]

- 5. rheolution.com [rheolution.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. raytor.com [raytor.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

- 19. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fluorochem.co.uk [fluorochem.co.uk]

- 22. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 23. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Thermodynamic Stability Profile: (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol

This technical guide provides a comprehensive analysis of the thermodynamic stability of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a chiral amino-alcohol scaffold relevant to pharmaceutical synthesis (e.g., as a chiral auxiliary or precursor for monoamine reuptake inhibitors).

This guide is structured as a New Chemical Entity (NCE) Characterization Dossier , deriving stability profiles from first-principles organic chemistry and analogous structural data where specific empirical values are proprietary.

Executive Technical Summary

The compound (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol (henceforth AMTP ) presents a complex thermodynamic landscape defined by two competing instability vectors: the oxidative lability of the thioether moiety and the stereochemical integrity of the benzylic amine .

While the 1,2-amino alcohol core provides significant hydrogen-bonding capability (enhancing lattice energy and solid-state stability), the 3-methylthio (-SMe) substituent acts as a thermodynamic "soft spot," susceptible to lower-energy oxidation pathways than the carbon skeleton. Long-term stability requires strict control of redox potential and metal ion chelation.

| Parameter | Characteristic | Thermodynamic Implication |

| Core Scaffold | Norephedrine-like (Phenylpropanolamine) | High lattice energy in salt form; hygroscopic as free base. |

| Electronic Effect | 3-SMe (Inductive withdrawing, Resonant donating) | Activates phenyl ring; susceptible to electrophilic attack. |

| Primary Risk | S-Oxidation (Sulfoxide formation) | |

| Secondary Risk | C1-Epimerization | Benzylic center is configurationally stable unless heated in strong base. |

Physicochemical & Thermodynamic Landscape

Solid-State Energetics

In its free base form, AMTP is predicted to exist as a low-melting solid or viscous oil due to the rotational freedom of the thioether side chain disrupting efficient packing. However, as a hydrochloride or tartrate salt, the ionic lattice significantly stabilizes the molecule.

-

Lattice Energy (

): High for salts due to the ionic interaction between the protonated amine ( -

Polymorphism: The conformational flexibility of the -SMe group (C-S bond rotation) creates a high probability of polymorphism. Rapid cooling during crystallization may trap the compound in a metastable kinetic polymorph, which will thermodynamically relax to a stable form over time, potentially altering dissolution rates.

Chemical Reactivity (Degradation Thermodynamics)

The thermodynamic stability is governed by the activation energy (

-

The Thioether Sink: The oxidation of the sulfide (

) to the sulfoxide (-

Reaction:

-

Catalysis: This reaction is significantly catalyzed by transition metal ions (

,

-

Degradation Mechanisms & Pathways

The following Graphviz diagram details the specific degradation pathways, highlighting the thermodynamic sinks.

Figure 1: Primary degradation vectors for (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. The oxidative pathway (Red) is the dominant thermodynamic risk.

Experimental Validation Protocols

To validate the theoretical stability profile, the following stress-testing protocols are required. These are designed to be self-validating : if the control arm degrades, the system is too harsh; if the stress arm shows no change, the analytical method is insensitive.

Protocol A: Oxidative Stress & Metal Sensitivity Screening

Purpose: Determine the susceptibility of the -SMe group to oxidation and the catalytic effect of metals.

Reagents:

-

0.3% Hydrogen Peroxide (

). - solution (10 ppm spike).

-

AIBN (2,2'-azobisisobutyronitrile) as a radical initiator.

Workflow:

-

Preparation: Dissolve AMTP (1 mg/mL) in Acetonitrile/Water (50:50).

-

Arm 1 (Peroxide): Add

to final conc. 0.3%. Incubate at 25°C. -

Arm 2 (Metal Spiked): Add

(10 ppm). Incubate at 25°C. -

Arm 3 (Radical): Add AIBN, heat to 40°C (simulates radical autoxidation).

-

Analysis: HPLC-UV/MS at t=0, 4h, 24h. Monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

Acceptance Criteria:

-

< 0.5% degradation in Arm 2 indicates robust stability against trace metal impurities.

-

5% degradation in Arm 1 confirms the thioether is the "soft spot" and requires antioxidant protection in formulation.

Protocol B: pH-Rate Profile & Epimerization Kinetics

Purpose: Map the stability of the chiral centers (1S, 2S) across the pH landscape.

Workflow:

-

Prepare buffer solutions at pH 2.0, 4.0, 7.0, 9.0, and 12.0.

-

Dissolve AMTP at 0.5 mg/mL in each buffer.

-

Stress at 60°C for 7 days (Accelerated conditions).

-

Chiral HPLC Analysis: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC) to separate the (1S,2S) parent from (1R,2S) or (1S,2R) diastereomers.

Data Interpretation:

-

Degradation at pH > 10 suggests benzylic proton abstraction (epimerization).

-

Degradation at pH < 3 suggests acid-catalyzed dehydration (benzylic carbocation formation).

Handling & Stabilization Strategy

Based on the thermodynamic analysis, the following handling strategies are mandatory for maintaining the integrity of the (1S,2S) isomer.

Formulation & Storage

| Variable | Recommendation | Rationale |

| Salt Form | Hydrochloride (HCl) or Tartrate | Increases lattice energy; prevents amine oxidation and CO2 absorption. |

| Atmosphere | Argon or Nitrogen Overlay | Essential to prevent S-oxidation. The thioether is an oxygen scavenger. |

| Excipients | Avoid reducing sugars & aldehydes | Prevents Maillard-type reactions with the primary amine (Schiff base formation). |

| Additives | EDTA (0.05%) + Metabisulfite | EDTA chelates trace metals that catalyze S-oxidation; Metabisulfite acts as a sacrificial antioxidant. |

Analytical Monitoring

Researchers must utilize Orthogonal Detection Methods :

-

Reverse Phase HPLC (C18): To detect the sulfoxide (elutes earlier than parent due to higher polarity).

-

Chiral HPLC: Mandatory to verify Optical Purity (% ee). A standard purity check is insufficient as it will not detect the enantiomer/diastereomer.

Stability Testing Workflow (DOT Visualization)

This diagram outlines the decision logic for determining the storage condition based on stress testing results.

Figure 2: Decision matrix for storage requirements based on thermodynamic stress data.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on thioether oxidation thermodynamics and benzylic amine stability).

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Link

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

- Smith, R. J., & Webb, M. L. (2007). Analysis of Drug Impurities. Blackwell Publishing. (Methodologies for chiral impurity detection in amino alcohols).

-

U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Link

Safety Data Sheet (SDS) and toxicity of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Core Directive & Executive Summary

This guide addresses the safety, handling, and toxicological profile of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL , a specific stereoisomer of a substituted phenylpropanolamine.[[“]]

Critical Warning: As of 2026, no harmonized commercial Safety Data Sheet (SDS) exists for this specific isomer.[[“]] The data presented here is a Structure-Activity Relationship (SAR) synthesis derived from high-risk analogs: 4-MTA (Flatliner), Norephedrine , and 3-(Methylthio)propionaldehyde .[[“]]

The Toxicological Hypothesis: This compound possesses a "hybrid" toxicity profile:

-

The Amino-Alcohol Motif: Imparts alkalinity and potential tissue corrosivity (similar to Norephedrine).

-

The 3-Methylthio Substituent: Introduces high lipophilicity and potential Monoamine Oxidase (MAO) inhibition, creating a risk of delayed Serotonin Syndrome , analogous to the known neurotoxin 4-MTA.[[“]]

Chemical Identity & Physiochemical Properties[2][3][4][5]

| Property | Value (Predicted/Experimental) | Context |

| IUPAC Name | (1S,2S)-1-amino-1-[3-(methylsulfanyl)phenyl]propan-2-ol | Specific Stereochemistry |

| CAS Number | Not Assignable (Novel Analog) | Search Surrogate: 1336813-25-2 (2-thio isomer) |

| Molecular Formula | C₁₀H₁₅NOS | MW: 197.30 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic amine salt form likely |

| Predicted LogP | 1.5 – 1.8 | Moderate BBB permeability |

| Predicted pKa | ~9.4 (Amine) | Basic; forms salts with acids |

| Solubility | Soluble in MeOH, DMSO, Dilute HCl | Lipophilic free base |

Hazard Identification (GHS Classification Framework)

Based on the "Read-Across" toxicological principle from 4-Methylthioamphetamine (4-MTA) and 2-Amino-1-phenylpropan-1-ol, the following GHS classifications are assigned for risk management:

Health Hazards[1][3][6][7][8]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[[“]] Estimated LD50 (Rat) < 200 mg/kg based on phenethylamine potency.[[“]]

-

Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[[“]][2] (Amino alcohols are caustic).

-

Specific Target Organ Toxicity (Single Exposure) (Category 1): Causes damage to the central nervous system (Serotonergic/Adrenergic dysregulation).[[“]]

-

Sensitization, Skin (Category 1): Thio-compounds are frequent sensitizers.[[“]]

Signal Word: DANGER

Toxicological Mechanisms & Pathways[1]

The "Toxicophore" Analysis

The molecule contains two competing pharmacological triggers:

-

Sympathomimetic Action: The phenylpropanolamine backbone releases norepinephrine. The (1S,2S) configuration (Cathine-like) is generally less potent than the (1R,2S) Ephedrine configuration, but still active.[[“]]

-

Serotonergic Toxicity: The 3-methylthio group is a bioisostere of a methoxy group but more lipophilic. In 4-MTA, the sulfur atom inhibits MAO-A, preventing the breakdown of serotonin while simultaneously triggering its release. This leads to delayed-onset hyperthermia and serotonin syndrome .[[“]]

Metabolic Fate (S-Oxidation)

Unlike standard amphetamines, the sulfur atom undergoes S-oxidation via Flavin-containing Monooxygenases (FMO) or CYP450, creating active sulfoxide metabolites.[[“]]

Figure 1: Predicted metabolic pathway emphasizing the S-oxidation route common to thio-phenethylamines.[[“]] The sulfoxide metabolite often retains biological activity.[[“]]

Handling Protocols: The Self-Validating System

To ensure safety without relying on non-existent commercial data, use this Self-Validating Handling Protocol .

Containment & Engineering Controls

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA/Charcoal filtration.[[“]]

-

Atmosphere: Handle the free base under Argon/Nitrogen (Thioethers oxidize in air to sulfoxides, altering potency).[[“]]

The "Red-Indicator" Deactivation Workflow

Goal: Chemically neutralize the compound and visually verify the neutralization before disposal.

Step-by-Step Protocol:

-

Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[[“]]

-

Validation (The Check):

-

Thioethers react with hypochlorite to form sulfones (exothermic) and eventually cleave.

-

Test: Take a micro-aliquot (1 mg) of the waste. Add 1 drop of bleach.

-

Observation: A rapid temperature rise or white precipitate indicates active thio-amine.

-

-

Execution: Slowly add the amine waste to the bleach solution while stirring. Monitor pH.

-

Completion: Ensure pH > 10, then adjust to neutral with dilute HCl. The sulfur odor should disappear, replaced by a chlorine scent.

Figure 2: Emergency response workflow for thio-amine spills, utilizing olfactory validation (sulfur odor removal) as a safety checkpoint.

Emergency Medical Response (Clinician Guide)

Note to Physician: This compound is a substituted phenethylamine . Treat as a mixed adrenergic/serotonergic toxidrome.

| Symptom | Mechanism | Intervention Strategy |

| Hyperthermia | Serotonin release + vasoconstriction | Aggressive Cooling. Benzodiazepines (Diazepam) are first-line.[[“]] Avoid physical restraints (rhabdomyolysis risk). |

| Hypertension | Alpha-1 adrenergic agonism | Titrated vasodilators (Nitroprusside).[[“]] Avoid Beta-Blockers (risk of unopposed alpha-stimulation). |

| Agitation/Clonus | 5-HT2A activation | Cyproheptadine (Serotonin antagonist).[[“]] 4-8 mg PO initially. |

| Delayed Toxicity | MAO Inhibition (Metabolite driven) | Observation period must extend to 12-24 hours , as 4-MTA analogs often show delayed lethality.[[“]] |

References

-

National Center for Biotechnology Information (2004). Stimulus effects of three sulfur-containing psychoactive agents (4-MTA). PubMed. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment Report of 4-MTA.[Link][[“]]

-

PubChem. Compound Summary: 3-(Methylthio)propionaldehyde (Toxicity of Thio-fragments).[Link][[“]]

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Context on Phenethylamine toxicity).[[“]] Transform Press. (Referenced for SAR logic on 3-substitution).

Sources

Literature review of 3-methylthiophenyl amino alcohol derivatives

Executive Summary

The 3-methylthiophenyl amino alcohol moiety represents a specialized pharmacophore in medicinal chemistry, primarily utilized to modulate the lipophilicity and electronic character of ligands targeting adrenergic receptors (specifically

Functioning as a bioisostere for the classical 3-hydroxyphenyl (phenol) or 3-methoxyphenyl groups found in drugs like Phenylephrine or Metoprolol, the 3-methylthio (-SMe) substitution fundamentally alters the physicochemical profile of the parent scaffold. This guide details the synthetic architecture, structure-activity relationships (SAR), and metabolic liabilities of this derivative class.

Chemical Basis & Bioisosterism

The core structure, 1-(3-(methylthio)phenyl)-2-aminoethanol , is the sulfur-analogue of the sympathomimetic amine Phenylephrine. The substitution of the meta-hydroxyl (-OH) or methoxy (-OMe) group with a methylthio (-SMe) group introduces distinct changes:

-

Lipophilicity: The -SMe group significantly increases

compared to -OH, enhancing Blood-Brain Barrier (BBB) permeability. This is critical for derivatives designed as CNS probes (e.g., NMDA antagonists). -

Electronic Effect: Sulfur is a weaker electronegative element than oxygen but a stronger nucleophile. The Hammett substituent constant (

) for -SMe (0.15) differs from -OH (0.12) and -OMe (0.12), subtly altering the pKa of the benzylic hydroxyl and the terminal amine. -

Metabolic Soft Spot: Unlike the relatively stable -OMe, the -SMe group is highly susceptible to oxidative metabolism, forming sulfoxides (-S(=O)Me) and sulfones (-S(=O)

Me), which are significantly more polar.

Synthetic Architecture

The synthesis of 3-methylthiophenyl amino alcohols typically proceeds via two primary routes: the Aminoketone Reduction Route (Friedel-Crafts/Bromination) or the Epoxide Ring Opening Route .

Synthetic Workflow (Graphviz)

Figure 1: Dual synthetic pathways for accessing the 1-(3-(methylthio)phenyl)-2-aminoethanol core. The Epoxide route (top) is generally preferred for chiral synthesis using hydrolytic kinetic resolution.

Detailed Protocol: Epoxide Route

Objective: Synthesis of 1-(3-(methylthio)phenyl)-2-(methylamino)ethanol.

Reagents:

-

3-(Methylthio)benzaldehyde (CAS: 3696-23-9)

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion)

-

Methylamine (2M in THF)

-

DMSO, THF (anhydrous)

Step-by-Step Methodology:

-

Epoxidation (Corey-Chaykovsky Reaction):

-

In a flame-dried flask under Argon, suspend trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO.

-

Add NaH (1.2 eq) portion-wise at 0°C. Stir for 30 mins until H

evolution ceases (formation of sulfur ylide). -

Add 3-(methylthio)benzaldehyde (1.0 eq) dropwise in THF.

-

Stir at Room Temperature (RT) for 3 hours. Monitor TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

-

Quench: Pour into ice water, extract with diethyl ether (3x). Wash organic layer with brine, dry over MgSO

, and concentrate. Yield: ~85% yellow oil (3-(methylthio)styrene oxide).

-

-

Aminolysis (Ring Opening):

-

Dissolve the crude epoxide in MeOH or THF.

-

Add excess Methylamine (5.0 eq, 2M in THF) to prevent dimerization.

-

Heat in a sealed pressure tube at 60°C for 4-6 hours.

-

Workup: Evaporate solvent and excess amine under reduced pressure.

-

Purification: The residue is often basic. Dissolve in 1N HCl, wash with ether (to remove non-basic impurities), then basify aqueous layer with NaOH to pH 12. Extract with DCM.

-

Crystallization: Convert to HCl salt by adding ethereal HCl. Recrystallize from Isopropanol/Ether.

-

Validation Criteria:

-

1H NMR (DMSO-d6): Diagnostic doublet for methyl group (S-Me) at ~2.5 ppm; multiplet for chiral benzylic proton at ~4.8 ppm.

-

Mass Spec: M+1 peak at 198.1 (Free base).

Pharmacological Profile & SAR

The 3-methylthio substitution creates a unique pharmacological footprint, particularly in adrenergic and glutamatergic systems.

Adrenergic Receptor Activity

In the context of phenylethanolamines, the meta-substituent dictates receptor selectivity.

-

Meta-OH (Phenylephrine): High affinity for

-adrenergic receptors (Agonist). -

Meta-SMe (Thio-analog):

-

Affinity: Retains affinity for

-receptors but often shows reduced intrinsic activity (partial agonist or antagonist) due to the larger Van der Waals radius of Sulfur (1.80 Å) vs Oxygen (1.52 Å), which may sterically hinder the receptor's serine residues involved in hydrogen bonding. -

Selectivity: The lipophilicity shift often increases non-specific binding or affinity for

-receptors if the N-substituent is bulky (e.g., isopropyl).

-

NMDA Receptor Antagonism (GluN2B)

The 3-methylthiophenyl moiety is a validated pharmacophore in GluN2B-selective NMDA antagonists (e.g., Ifenprodil derivatives).

-

Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

-

Role of SMe: The 3-methylthio group sits in a hydrophobic pocket defined by residues Tyr109 and Phe176. The sulfur atom engages in sulfur-aromatic interactions, enhancing potency compared to the unsubstituted phenyl ring.

Table 1: Comparative Physicochemical Properties

| Property | 3-OH Analog (Phenylephrine) | 3-SMe Analog (Target) | Impact |

| LogP | -0.3 (Hydrophilic) | ~1.8 (Lipophilic) | Enhanced CNS penetration. |

| H-Bond Donor | Yes (Phenol) | No | Loss of H-bond with Serine residues. |

| Metabolic Fate | Glucuronidation | S-Oxidation | Shift from Phase II to Phase I metabolism. |

| pKa (Amine) | ~9.8 | ~9.6 | Minimal change in ionization. |

Metabolic Stability & Toxicology

A critical liability of 3-methylthiophenyl derivatives is S-oxidation . This metabolic pathway must be monitored during lead optimization.

Metabolic Pathway (Graphviz)

Figure 2: Metabolic cascade of the methylthio group. The sulfoxide metabolite introduces a new chiral center at the sulfur atom, potentially creating diastereomers with different biological activities.

Risk Mitigation:

-

Sulfoxide Chiral Switching: The sulfoxide metabolite is chiral. If the parent drug is active, the sulfoxide might be less active or toxic.

-

Bioisosteric Replacement: If S-oxidation is too rapid, consider replacing -SMe with -OCF

or -SCF

References

- Synthesis of Phenylethanolamines: "Preparation of 1-(3-hydroxyphenyl)-2-methylaminoethanol and analogues." Journal of Medicinal Chemistry, 1969.

-

NMDA Antagonists: "Structure-Activity Relationships of Ifenprodil Analogues: The Role of the 3-Substituent." Bioorganic & Medicinal Chemistry Letters, .

-

Metabolism of Thioethers: "Flavin-containing monooxygenase (FMO) mediated S-oxidation of substituted thioanisoles." Drug Metabolism and Disposition, .

- Adrenergic Pharmacology: "Pharmacological characterization of sulfur-containing catecholamine analogues." European Journal of Pharmacology, 1985.

-

Patent Reference: US Patent 8,637,500, "Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors" (Discusses 3-methylthiophenyl moieties), .

Comprehensive Characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol: Ionization Kinetics and Physicochemical Profiling

Executive Summary

This technical guide provides a rigorous analysis of the ionization behavior of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol , a chiral amino alcohol derivative structurally related to iso-norephedrine.

While automated databases often assign a predicted pKa of ~12.5 to this compound, this value is inconsistent with the fundamental electronic properties of primary benzylic amines. Based on Structure-Activity Relationship (SAR) analysis and Hammett substituent constants, the experimentally relevant pKa of the conjugate acid is estimated at 8.6 ± 0.3 . This places the compound as a moderately basic amine, predominantly ionized (>90%) at physiological pH (7.4), with significant implications for membrane permeability and salt selection.

Structural Architecture & Electronic Analysis

Chemical Identity[1][2]

-

IUPAC Name: (1S,2S)-1-Amino-1-[3-(methylsulfanyl)phenyl]propan-2-ol

-

Core Scaffold: 1-Phenyl-1-amino-2-propanol (Iso-norephedrine type)

-

Key Substituent: 3-Methylthio (-SCH₃) group on the phenyl ring.

Stereochemical Configuration

The (1S,2S) configuration dictates the spatial arrangement of the amine and hydroxyl groups. In 1,2-amino alcohols, this relative stereochemistry (syn/anti or erythro/threo) influences the strength of intramolecular Hydrogen Bonding (IMHB).

-

IMHB Effect: In the neutral state, an intramolecular H-bond between the hydroxyl proton and the amine nitrogen can stabilize the base, slightly lowering the pKa of the conjugate acid. Conversely, in the protonated state, the ammonium cation can H-bond to the hydroxyl oxygen, stabilizing the cation and raising the pKa.

Electronic Perturbations (Hammett Analysis)

To accurately predict the pKa, we quantify the electronic effects of the substituents on the benzylic amine center:

-

Base Value (Benzylamine): pKa ≈ 9.33.

-

Effect of

-Hydroxyl Group: The hydroxyl group on C2 exerts an electron-withdrawing inductive effect (-I), which destabilizes the ammonium cation.-

Correction Factor:

pKa ≈ -0.6 to -0.8 (Based on Ethanolamine vs. Ethylamine).

-

-

Effect of 3-Methylthio Group:

Ionization Constants & Species Distribution[1]

Predicted pKa Values

Contradicting automated database predictions (often citing pKa > 12), the structural derivation yields:

| Ionization Center | Functional Group | Type | Estimated pKa | State at pH 7.4 |

| pKa₁ | Primary Amine (-NH₂) | Basic | 8.6 ± 0.3 | Cationic (~94%) |

| pKa₂ | Secondary Alcohol (-OH) | Acidic | > 16.0 | Neutral |

Mechanistic Pathway

The ionization equilibrium is governed by the reversible protonation of the benzylic amine. The presence of the 3-methylthio group makes this compound slightly less basic than its parent, 1-amino-1-phenylpropan-2-ol.

Figure 1: Ionization equilibrium and electronic factors influencing the pKa of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol.

Biopharmaceutical Implications[4]

LogD and Lipophilicity

The partition coefficient (LogP) of the neutral species is estimated at 1.5 . However, the Distribution Coefficient (LogD) varies with pH.

-

At pH 7.4 (Physiological):

-

Insight: The compound is relatively hydrophilic at physiological pH, suggesting good aqueous solubility but potentially rate-limited passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.

-

Solubility Profile

-

pH 1.2 (Gastric): 100% Ionized. Highly soluble.

-

pH 6.8 (Intestinal): ~98% Ionized. Highly soluble.

-

pH > 9.0: Predominantly neutral. Solubility decreases significantly, risking precipitation if formulated as a free base in alkaline buffers.

Experimental Determination Protocols

To validate the theoretical values, the following potentiometric titration protocol is recommended. This method is self-validating through the use of carbonate-free titrants and inert gas purging.

Materials

-

Analyte: ~5 mg of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol hydrochloride.

-

Titrant: 0.1 M KOH (Standardized, Carbonate-free).

-

Medium: 0.15 M KCl (Ionic Strength Adjuster) in degassed water.

-

Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Workflow Methodology

Figure 2: Potentiometric titration workflow for precise pKa determination.

Data Analysis (Bjerrum Plot)

-

Plot

(average number of protons bound per molecule) vs. pH. -

The curve should show a single inflection point corresponding to the amine.

-

Validation Criteria: The curve must be sharp (Hill slope ~1). If the slope is shallow, check for electrode drift or aggregation.

References

-

Hansch, C., & Leo, A. (1995). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

values: - Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for benzylamine and amino alcohol pKa baselines).

-

ChemicalBook. (2023). 1-Amino-1-(3-methylthiophenyl)propan-2-ol Product Page. Link (Note: Cited for compound identification; predicted pKa values disputed in text).

-

Wired Chemist. (2023). Hammett Sigma Constants Table. Link

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Methodology for LogD/pKa profiling).

Sources

Methodological & Application

Synthesis protocols using (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL as a chiral auxiliary

An Application Guide to Asymmetric Synthesis Using β-Amino Alcohol Auxiliaries: The (1S,2S)-Pseudoephedrine Platform

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Asymmetric synthesis, the selective production of a single stereoisomer, is crucial as the biological activity of a molecule is often dictated by its three-dimensional structure.[1] Chiral auxiliaries are a robust and reliable tool in this field, representing a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After guiding the formation of the new stereocenter, the auxiliary is removed and can often be recovered for reuse.[1]

Among the various classes of auxiliaries, those derived from β-amino alcohols have proven exceptionally versatile and effective. This guide focuses on the application of (1S,2S)-pseudoephedrine, an inexpensive, naturally-derived, and readily available β-amino alcohol that serves as a powerful chiral auxiliary.[2][3] Its utility stems from its ability to form conformationally rigid chelated intermediates, leading to outstanding levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[4] While the specific molecule (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is not extensively documented, the principles and protocols detailed herein for the pseudoephedrine system are representative of this valuable class of chiral auxiliaries.

The overall workflow when using a pseudoephedrine auxiliary is a logical three-stage process, which will be detailed in the subsequent sections.[2]

Core Application I: Asymmetric Alkylation of Amide Enolates

One of the most powerful applications of the pseudoephedrine auxiliary is in the diastereoselective alkylation of amide enolates, which provides access to a wide variety of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[3][5]

Principle and Mechanism of Stereoinduction

The remarkable stereoselectivity of this reaction is attributed to a highly organized transition state. Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the N-acyl pseudoephedrine forms a rigid (Z)-enolate.[1] The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl group, locking the conformation.[1] In this chelated structure, the phenyl group of the auxiliary effectively shields the top (re) face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered bottom (si) face.[4]

The addition of anhydrous lithium chloride (LiCl) is critical for achieving optimal results. LiCl breaks up deleterious lithium enolate aggregates and prevents side reactions, leading to faster, cleaner reactions and higher diastereoselectivities.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a typical asymmetric alkylation sequence.

Protocol 1: Preparation of N-Propionyl-(1S,2S)-pseudoephedrine [2]

-

Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0 °C.

-

Add triethylamine (1.2 eq).

-

Slowly add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Diastereoselective Alkylation [1][2]

-

To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0 eq) and the N-propionyl-(1S,2S)-pseudoephedrine (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) and cool the resulting slurry to -78 °C.

-

In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 15-30 minutes.

-

Re-cool the LDA solution to -78 °C and slowly transfer it via cannula to the amide/LiCl slurry.

-

Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours (reaction time and temperature may vary depending on the electrophile).

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to afford the crude α-substituted amide.

Performance Data and Scope

The pseudoephedrine auxiliary platform provides consistently high yields and excellent diastereoselectivity for a broad range of electrophiles.

| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl bromide | 90 | ≥99:1 |

| Ethyl iodide | 88 | 97:3 |

| n-Butyl bromide | 89 | 98:2 |

| Isopropyl iodide | 70 | >95:5 |

| Allyl bromide | 99 | 98:2 |

| Data adapted from comparative studies. Reactions were typically carried out using LDA in the presence of LiCl in THF. |

Auxiliary Cleavage: Liberating the Chiral Product

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[1] Pseudoephedrine amides can be readily converted into a variety of valuable chiral building blocks.[5][7]

Detailed Cleavage Protocols

Protocol 3: Basic Hydrolysis to a Chiral Carboxylic Acid [7]

-

Dissolve the α-substituted pseudoephedrine amide (1.0 eq) in a solvent mixture such as methanol/tert-butyl alcohol/water.

-

Add a strong base, such as sodium hydroxide (5-8 eq).

-

Heat the mixture to reflux for 12-24 hours, monitoring by TLC.

-

After cooling, remove organic solvents under reduced pressure.

-

Acidify the aqueous residue with concentrated HCl and extract the chiral carboxylic acid with an organic solvent.

-

The pseudoephedrine auxiliary can be recovered from the acidic aqueous layer by basification and extraction.

Protocol 4: Reductive Cleavage to a Chiral Primary Alcohol [2][7]

-

Dissolve the α-substituted amide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to 0 °C.

-

In a separate flask, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.

-

Slowly add the amide solution to the LiAlH₄ suspension.

-

Allow the reaction to stir at room temperature or gently heat to reflux until complete, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, 1 M NaOH, and then more water.

-

Stir the resulting mixture vigorously until a granular white precipitate forms.

-

Filter the mixture through a pad of celite, washing thoroughly with an organic solvent. The filtrate contains both the chiral alcohol and the recovered auxiliary, which can be separated by column chromatography or acid-base extraction.

Conclusion

The (1S,2S)-pseudoephedrine platform stands as a powerful and practical tool for the modern synthetic chemist. Its low cost, high efficiency, and the predictable, high levels of stereocontrol it offers in key C-C bond-forming reactions make it an invaluable asset in academic research and the early stages of drug development.[8] The straightforward protocols for attachment, highly diastereoselective transformations, and subsequent cleavage to furnish a variety of enantiomerically enriched products underscore its versatility and reliability in the synthesis of complex chiral molecules.

References

-

Li, B.-F., Hughes, R. M., Le, J., McGee, K., Gallagher, D. J., Gross, R. S., & Ciszewski, G. (2009). Efficient Synthesis of (2S,3S)-2-Ethyl-3-methylvaleramide Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary. Organic Process Research & Development, 13(3), 463–467. [Link]

-

Myers, A. G., & Morales, M. R. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

-

Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition, 53(13), 3465-3469. [Link]

-

Organic Syntheses Procedure. Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses. [Link]

-

Li, B.-F., et al. (2016). Efficient Synthesis of (2S,3S)-2-Ethyl-3-methylvaleramide Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary. Figshare. [Link]

-

Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie (International ed. in English), 51(18), 4568–4571. [Link]

-

Myers, A. G., et al. (1997). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

-

Smitrovich, J. H., et al. (2002). Pseudoephedrine as a Chiral Auxiliary for Asymmetric Michael Reactions: Synthesis of 3-Aryl-δ-lactones. Organic Letters, 4(9), 1547-1550. [Link]

-

Wikipedia contributors. (2024). Asymmetric induction. In Wikipedia, The Free Encyclopedia. [Link]

-

Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Vicario, J. L., et al. (2006). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. The Journal of Organic Chemistry, 71(20), 7745–7751. [Link]

-

Collum, D. B., et al. (2019). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Journal of the American Chemical Society, 141(42), 16865–16876. [Link]

-

House, D., & Humber, D. C. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3611-3613. [Link]

-

Vicario, J. L., et al. (2005). (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions. Organic & Biomolecular Chemistry, 3(17), 3165-3174. [Link]

-

Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Presentation. [Link]

-

Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

-

Anonymous. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course Material. [Link]

-

Vicario, J. L., et al. (2011). Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. The Journal of Organic Chemistry, 76(2), 460-470. [Link]

-

G. D. D'Andrea, et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ChemCatChem. [Link]

-

Myers, A. G., & Gleason, J. L. (1996). Practical method for the synthesis of D- or L-.alpha.-amino acids by the alkylation of (+)- or (-)-pseudoephedrine glycinamide. Journal of the American Chemical Society, 118(26), 6219-6220. [Link]

- Google Patents. (n.d.).

-

Myers, A. G., et al. (2008). Stereocontrolled alkylative construction of quaternary carbon centers. Journal of the American Chemical Society, 130(40), 13410–13425. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: A Detailed Guide to the Reductive Amination of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL

Introduction: The Strategic Importance of Reductive Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Among the myriad of methods available, reductive amination stands out for its efficiency, reliability, and broad applicability in synthesizing primary, secondary, and tertiary amines.[1] This powerful, one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[1][2] This approach elegantly circumvents the challenges of overalkylation often encountered with direct alkylation methods using alkyl halides.[2]

This document provides a comprehensive guide to the reductive amination of a specific chiral building block, (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL . This molecule is a valuable synthon, structurally analogous to key intermediates used in the synthesis of important pharmaceutical agents like Duloxetine. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in mechanistic principles and field-proven insights.

Mechanistic Rationale and Reagent Selection

A successful and selective reductive amination hinges on a nuanced understanding of the reaction mechanism, which dictates the choice of reagents and conditions. The process occurs in two distinct, concurrent stages within a single reaction vessel: iminium ion formation and its subsequent reduction.

The Two-Stage Mechanism

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine. Under mildly acidic conditions, the imine nitrogen is protonated to generate a highly electrophilic iminium ion.

-

Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final, more substituted amine product.

The key to a high-yield reaction is the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting carbonyl compound.[2][3]

Causality Behind Experimental Choices

-

The Optimal Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Why it's chosen: Sodium triacetoxyborohydride is the reagent of choice for modern reductive aminations.[1][4] The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it significantly less reactive than reagents like sodium borohydride (NaBH₄).[4] This chemoselectivity is its greatest advantage; it rapidly reduces the iminium ion while being slow to react with the starting aldehyde or ketone, thus maximizing the yield of the desired amine.[4][5] Furthermore, it is a stable, commercially available solid that is safer to handle than the highly toxic sodium cyanoborohydride (NaBH₃CN).[1]

-

-

The Role of the Solvent: Dichloroethane (DCE)

-

Why it's chosen: 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction.[5][6] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without interfering with the reaction. Critically, it does not react with the hydride agent. Reactions in DCE are often faster and cleaner compared to other solvents like tetrahydrofuran (THF).[5]

-

-

The Catalyst: Acetic Acid (AcOH)

-

Why it's chosen: While not always necessary for reactive aldehydes, a catalytic amount of acetic acid is often beneficial.[6] It serves as a Brønsted-Lowry acid to protonate the hydroxyl intermediate, facilitating the elimination of water to form the imine.[7][8] This accelerates the formation of the iminium ion, which is the species that is ultimately reduced.[8] The amount must be controlled, as excessive acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

-

Experimental Protocol: Synthesis of a Secondary Amine

This protocol details the reaction of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL with a generic aldehyde (e.g., isobutyraldehyde) to demonstrate the procedure.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Stoichiometry (equiv) | Example Mass/Volume (for 5 mmol scale) | Purity |

| (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL | 213.32 | 1.0 | 1.07 g | >98% |

| Isobutyraldehyde | 72.11 | 1.1 | 0.44 mL (0.39 g) | >99% |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.59 g | >97% |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL | Anhydrous |

| Acetic Acid (AcOH), Glacial | 60.05 | 0.1 | 29 µL | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~50 mL | - |

| Dichloromethane (DCM) for extraction | - | - | ~100 mL | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | - |

Safety Precautions & Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[9]

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and reacts with water to release flammable hydrogen gas.[10][11] Handle under an inert atmosphere (nitrogen or argon) and store in a cool, dry place.[11][12] Keep away from ignition sources.[10][13]

-

Solvents: Dichloroethane and dichloromethane are halogenated solvents and are suspected carcinogens. Avoid skin contact and inhalation.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Reactant Addition: To the flask, add (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL (1.07 g, 5.0 mmol).

-

Dissolution: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) and stir until the solid is fully dissolved.

-

Aldehyde & Catalyst Addition: Add isobutyraldehyde (0.44 mL, 5.5 mmol) followed by glacial acetic acid (29 µL, 0.5 mmol) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in small portions over 10 minutes. Note: A slight exotherm or gas evolution may be observed.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every hour.

-

TLC System: Ethyl acetate/Hexanes (1:1).

-

Visualization: UV light (if applicable) and potassium permanganate stain.

-